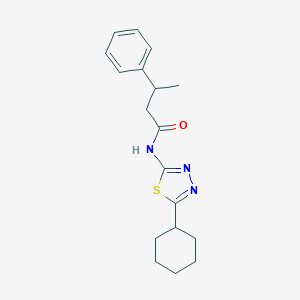
1-(4-Butylphenyl)-3-cycloheptylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)-3-cycloheptylthiourea, also known as BU224, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor) that has gained attention in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)-3-cycloheptylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including pain, addiction, and depression. It has been shown to have analgesic effects in animal models of chronic pain, as well as anti-addictive effects in animal models of drug addiction. 1-(4-Butylphenyl)-3-cycloheptylthiourea has also been shown to have antidepressant-like effects in animal models of depression.
Wirkmechanismus
1-(4-Butylphenyl)-3-cycloheptylthiourea acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in various physiological processes, including pain modulation, stress response, and reward behavior. By blocking the activity of the NOP receptor, 1-(4-Butylphenyl)-3-cycloheptylthiourea is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-cycloheptylthiourea has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-addictive effects, and antidepressant-like effects. It has also been shown to modulate stress response and reward behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Butylphenyl)-3-cycloheptylthiourea is its selectivity for the NOP receptor, which allows for more targeted therapeutic effects. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all research applications. Additionally, the synthesis of 1-(4-Butylphenyl)-3-cycloheptylthiourea can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Butylphenyl)-3-cycloheptylthiourea. One area of interest is the development of more potent and selective NOP receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the underlying mechanisms of 1-(4-Butylphenyl)-3-cycloheptylthiourea's therapeutic effects, which could provide insights into the pathophysiology of various diseases. Additionally, the use of 1-(4-Butylphenyl)-3-cycloheptylthiourea in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
1-(4-Butylphenyl)-3-cycloheptylthiourea is synthesized through a multi-step process that involves the reaction of 4-butylbenzaldehyde with cycloheptylamine to form an imine intermediate. The imine intermediate is then treated with thiourea to produce the final product, 1-(4-Butylphenyl)-3-cycloheptylthiourea. The synthesis method has been optimized to produce high yields and purity of 1-(4-Butylphenyl)-3-cycloheptylthiourea.
Eigenschaften
Produktname |
1-(4-Butylphenyl)-3-cycloheptylthiourea |
|---|---|
Molekularformel |
C18H28N2S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-3-cycloheptylthiourea |
InChI |
InChI=1S/C18H28N2S/c1-2-3-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-5-7-10-16/h11-14,16H,2-10H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
QOHVLZYPPLLFRS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
